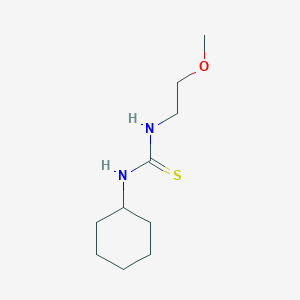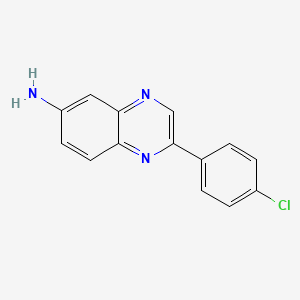![molecular formula C9H7NOS B12447541 5-Methylbenzo[d]thiazole-2-carbaldehyde](/img/structure/B12447541.png)
5-Methylbenzo[d]thiazole-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methylbenzo[d]thiazole-2-carbaldehyde is a heterocyclic aromatic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the benzothiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science.
Métodos De Preparación
The synthesis of 5-Methylbenzo[d]thiazole-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2-aminothiophenol with methyl formate under acidic conditions to form the benzothiazole ring, followed by formylation to introduce the aldehyde group. Another approach includes the cyclization of 2-mercaptobenzaldehyde with methylamine . Industrial production methods often utilize microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction times .
Análisis De Reacciones Químicas
5-Methylbenzo[d]thiazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at the positions ortho and para to the nitrogen atom.
Aplicaciones Científicas De Investigación
5-Methylbenzo[d]thiazole-2-carbaldehyde has a wide range of applications in scientific research:
Biology: This compound has shown potential as an inhibitor of monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Methylbenzo[d]thiazole-2-carbaldehyde involves its interaction with specific molecular targets. For instance, as a monoamine oxidase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of neurotransmitters and thereby increasing their levels in the brain . This action can help alleviate symptoms of neurodegenerative and neuropsychiatric disorders. Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparación Con Compuestos Similares
5-Methylbenzo[d]thiazole-2-carbaldehyde can be compared with other benzothiazole derivatives such as 2-Methylbenzothiazole and 2-Aminobenzothiazole. While all these compounds share the benzothiazole core structure, this compound is unique due to the presence of the aldehyde group, which imparts distinct chemical reactivity and biological activity . Similar compounds include:
2-Methylbenzothiazole: Known for its use as a flavoring agent and in the synthesis of other chemicals.
2-Aminobenzothiazole: Used in the synthesis of dyes and pharmaceuticals.
Propiedades
Fórmula molecular |
C9H7NOS |
|---|---|
Peso molecular |
177.22 g/mol |
Nombre IUPAC |
5-methyl-1,3-benzothiazole-2-carbaldehyde |
InChI |
InChI=1S/C9H7NOS/c1-6-2-3-8-7(4-6)10-9(5-11)12-8/h2-5H,1H3 |
Clave InChI |
UFTPERVCLGXNNM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)SC(=N2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(6-Methoxy-benzothiazol-2-ylsulfamoyl)-phenyl]-acetamide](/img/structure/B12447470.png)
![N-{4-[(furan-2-ylcarbonyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide](/img/structure/B12447471.png)
![2,2-diphenyl-N-[(pyridin-3-ylmethyl)carbamothioyl]acetamide](/img/structure/B12447474.png)
![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide](/img/structure/B12447484.png)

![2-{[4-(2,4-Dichlorophenoxy)butanoyl]amino}benzoic acid](/img/structure/B12447502.png)



![2-[3-(Trifluoromethyl)pyridin-4-yl]ethan-1-amine](/img/structure/B12447522.png)
![2-({(E)-[5-(4-bromophenyl)furan-2-yl]methylidene}amino)-4-tert-butylphenol](/img/structure/B12447523.png)
![2-{[bromo(difluoro)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B12447533.png)
![1-Boc-2-[(2-trifluoromethyl-phenylamino)-methyl]-piperidine](/img/structure/B12447551.png)
